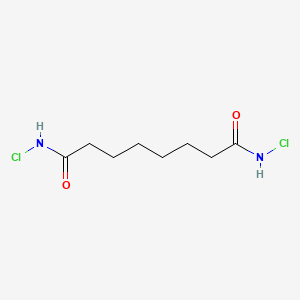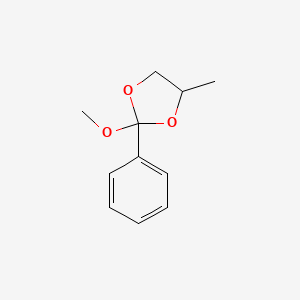
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals that contain a five-membered ring with two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. The use of efficient catalysts and continuous removal of byproducts such as water are crucial for high yield and purity. The reaction conditions are optimized to ensure the stability of the compound and to minimize side reactions.
化学反応の分析
Types of Reactions
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine are commonly used.
Reduction: LiAlH4 and NaBH4 are typical reducing agents.
Substitution: Organolithium and Grignard reagents are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in alcohols .
科学的研究の応用
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane has several scientific research applications:
作用機序
The mechanism of action of 2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems .
類似化合物との比較
Similar Compounds
- 2-Methyl-4-phenyl-1,3-dioxolane
- 2-Methylene-4-phenyl-1,3-dioxolane
- (+)-cis-2-Methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide
Uniqueness
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane is unique due to its methoxy and phenyl substituents, which confer distinct chemical and physical properties. These substituents influence its reactivity and stability, making it suitable for specific applications that similar compounds may not be able to fulfill .
特性
CAS番号 |
61562-20-7 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC名 |
2-methoxy-4-methyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O3/c1-9-8-13-11(12-2,14-9)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChIキー |
CVYCIAHDGSKGSI-UHFFFAOYSA-N |
正規SMILES |
CC1COC(O1)(C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


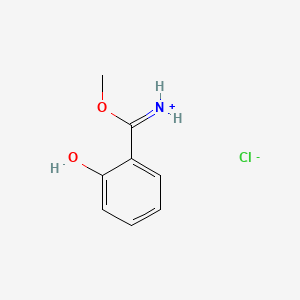
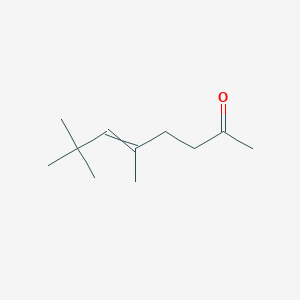
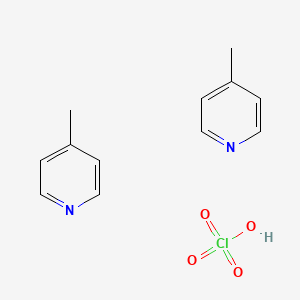
![Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14591196.png)

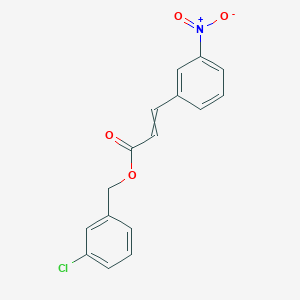
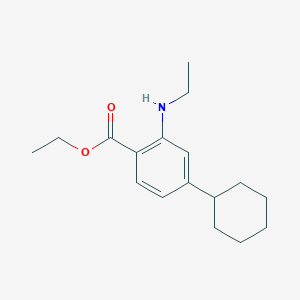
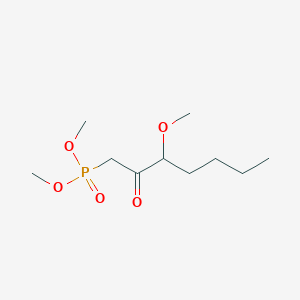
![[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid](/img/structure/B14591221.png)
![1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14591227.png)
![7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14591235.png)


